Aspertine C - 442155-62-6

Aspertine C

Catalog Number: EVT-3174214
CAS Number: 442155-62-6
Molecular Formula: C15H31NO2
Molecular Weight: 257.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aspartame is classified as a synthetic sweetener and falls under the category of non-nutritive sweeteners. It is produced through chemical synthesis or enzymatic processes, primarily involving the reaction of L-aspartic acid with L-phenylalanine methyl ester. The compound is notable for its ability to provide sweetness without contributing significant calories, making it popular among consumers seeking to reduce sugar intake.

Synthesis Analysis

The synthesis of aspartame can be achieved through several methods, with the most common being chemical synthesis and enzymatic synthesis.

Chemical Synthesis

  1. Starting Materials: The primary reactants are N-protected L-aspartic anhydride and L-phenylalanine methyl ester.
  2. Reaction Conditions: The reaction typically occurs in an organic solvent such as ethyl acetate or dichloroethane at temperatures ranging from room temperature to 60°C, with reaction times varying between 4 to 12 hours.
  3. Deprotection: After the initial condensation reaction, the N-protecting groups (e.g., benzyloxycarbonyl) are removed using strong acids or hydroxylamine, allowing for the formation of aspartame from the resulting mixture of isomers .

Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing aspartame using thermolysin, a heat-stable metalloprotease derived from Bacillus thermoproteolyticus. This method involves:

  1. Enzyme Activation: Thermolysin catalyzes the coupling of L-phenylalanine methyl ester with N-protected L-aspartic acid derivatives.
  2. Kinetic Parameters: The enzyme exhibits specific Michaelis-Menten kinetics, with different affinities for substrates depending on their configurations .
Molecular Structure Analysis

Aspartame has a molecular formula of C14H18N2O5C_{14}H_{18}N_{2}O_{5} and a molecular weight of approximately 294.31 g/mol.

Structural Features

Visualization

The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, revealing insights into its binding interactions with taste receptors .

Chemical Reactions Analysis

Aspartame undergoes various chemical reactions, particularly hydrolysis, which can lead to its degradation:

  1. Hydrolysis: Under acidic or basic conditions, aspartame can hydrolyze into its constituent amino acids—L-aspartic acid and L-phenylalanine—along with methanol. This reaction is accelerated by elevated temperatures or high pH levels .
  2. Decomposition Products: The degradation products include methanol, which can further decompose into formaldehyde and formic acid under certain conditions.
Mechanism of Action

The sweetness of aspartame is primarily attributed to its interaction with specific taste receptors in humans:

  1. Taste Receptors: Aspartame activates the heterodimer G protein-coupled receptors TAS1R2 and TAS1R3 on taste buds, leading to the perception of sweetness.
  2. Metabolic Pathway: Once ingested, aspartame is rapidly metabolized in the small intestine into its components—L-aspartic acid, L-phenylalanine, and methanol—by digestive enzymes . This rapid metabolism contributes to its effectiveness as a sweetener without accumulating in the body.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aspartame typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but less stable at higher pH levels.
  • Stability: Aspartame's stability varies significantly with pH; it remains stable at pH levels around 4.3 but degrades rapidly at neutral pH .

Chemical Properties

  • Melting Point: Aspartame has a melting point around 246 °C.
  • Storage Conditions: It should be stored in a cool, dry place away from light to maintain its stability.
Applications

Aspartame has diverse applications across various sectors:

  1. Food Industry: Widely used as a low-calorie sweetener in soft drinks, desserts, chewing gums, and other food products.
  2. Pharmaceuticals: Utilized in medications where sugar-free formulations are necessary.
  3. Dietary Products: Commonly found in products aimed at weight management or diabetic patients due to its low-calorie nature.

Properties

CAS Number

442155-62-6

Product Name

Aspertine C

IUPAC Name

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1

InChI Key

YASYAQIAFYRYBX-AJNGGQMLSA-N

SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Canonical SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Isomeric SMILES

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O

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